molecular formula C14H24BN3O4 B8119397 (1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid

(1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid

Cat. No.: B8119397
M. Wt: 309.17 g/mol
InChI Key: NYESHNUWDCERJW-UHFFFAOYSA-N
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Description

(1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid (CAS: 1190875-39-8) is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected piperidine ring linked to a pyrazole core. Its molecular formula is C₁₃H₂₂BN₃O₄, with a molecular weight of 295.14 g/mol . The Boc group enhances solubility in organic solvents and protects the piperidine nitrogen during synthetic reactions, making this compound a key intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery .

Properties

IUPAC Name

[1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]pyrazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BN3O4/c1-14(2,3)22-13(19)17-6-4-11(5-7-17)9-18-10-12(8-16-18)15(20)21/h8,10-11,20-21H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYESHNUWDCERJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CC2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BN3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, which is then protected with a tert-butoxycarbonyl group. The protected piperidine is subsequently reacted with a pyrazole derivative to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is also a critical factor, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound, which is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and receptor binding. The piperidine and pyrazole moieties contribute to the compound’s overall stability and reactivity, allowing it to effectively interact with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

The following table compares (1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid with analogs in terms of structural features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₃H₂₂BN₃O₄ 295.14 Boc-protected piperidine, pyrazole, boronic acid Suzuki couplings for kinase inhibitors , PROTAC synthesis
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid C₉H₁₅BN₂O₃ 210.04 Tetrahydro-2H-pyran (THP), pyrazole Intermediate for CNS-targeting molecules
[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]boronic acid C₅H₈BFN₂O₂ 157.94 2-Fluoroethyl, pyrazole Radiolabeling precursors
(1-Benzyl-1H-pyrazol-4-yl)boronic acid C₁₀H₁₁BN₂O₂ 208.02 Benzyl, pyrazole Antibacterial agent synthesis
(1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid C₆H₈BF₃N₂O₂ 222.94 Methoxymethyl, trifluoromethyl Fluorinated drug candidates

Key Observations:

Steric and Electronic Effects :

  • The Boc-piperidine group in the target compound introduces steric bulk, which may slow cross-coupling kinetics compared to smaller analogs like [1-(2-fluoroethyl)-1H-pyrazol-4-yl]boronic acid . However, the Boc group improves stability during multi-step syntheses .
  • The benzyl substituent in (1-Benzyl-1H-pyrazol-4-yl)boronic acid enhances lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .

Reactivity in Suzuki Couplings :

  • The target compound has been employed in synthesizing pyrazolo[1,5-a]pyrimidines for aryl hydrocarbon receptor modulators, achieving yields of 50–93% . In contrast, THP-substituted analogs show lower reactivity due to reduced boronic acid acidity .

Solubility and Stability :

  • The Boc-piperidine derivative exhibits moderate aqueous solubility (predicted logP ~1.8) compared to hydrophilic analogs like (1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid (logP ~0.5) .

Biological Activity

(1-((1-(Tert-butoxycarbonyl)piperidin-4-YL)methyl)-1H-pyrazol-4-YL)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry and biological research due to its unique structural features and potential applications. The compound integrates a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in various biochemical assays and drug development processes.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N3O4BC_{13}H_{22}N_{3}O_{4}B, with a molecular weight of approximately 295.14 g/mol. The presence of the tert-butoxycarbonyl (Boc) group enhances the stability of the compound, allowing for better handling and storage during experimental procedures.

PropertyValue
Molecular FormulaC₁₃H₂₂N₃O₄B
Molecular Weight295.14 g/mol
CAS Number1190875-39-8
Melting PointNot specified

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl groups on proteins, facilitating enzyme inhibition or receptor modulation. This mechanism is particularly relevant in the context of developing inhibitors for various biological pathways.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For example, studies have shown its potential as an inhibitor of proteases and kinases, which are critical in cancer progression and other diseases.

Drug Development

The compound serves as a building block in the synthesis of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance bioactivity and selectivity towards specific targets. This has implications in the design of drugs targeting conditions such as cancer, diabetes, and neurodegenerative diseases.

Study 1: Inhibition of Kinases

In a recent study, this compound was evaluated for its inhibitory effects on c-Met kinase, a target in cancer therapy. The compound demonstrated significant inhibition with an IC50 value in the low micromolar range, indicating its potential as a lead compound for further development.

Study 2: Enzyme Modulation

Another investigation focused on the compound's interaction with serine proteases. The results showed that it could effectively inhibit enzyme activity through reversible binding mechanisms, suggesting its utility in developing therapeutic agents for diseases characterized by aberrant protease activity.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey Features
(1-(Tert-butoxycarbonyl)piperidin-4-yl)methyl)-1H-pyrazoleLacks boronic acid functionality
(1-(Tert-butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazoleSimilar structure but different position
(1-(Tert-butoxycarbonyl)piperidin-4-yl)methyl)-1H-imidazoleContains imidazole instead of pyrazole

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